molecular formula C15H14N4O4 B7695749 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-N-[(furan-2-YL)methyl]-2-nitroaniline

4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-N-[(furan-2-YL)methyl]-2-nitroaniline

Cat. No.: B7695749
M. Wt: 314.30 g/mol
InChI Key: FTBMXKSZJAOVIG-UHFFFAOYSA-N
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Description

4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-N-[(furan-2-YL)methyl]-2-nitroaniline is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a furan ring, and a nitroaniline moiety

Properties

IUPAC Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-2-14-17-15(23-18-14)10-5-6-12(13(8-10)19(20)21)16-9-11-4-3-7-22-11/h3-8,16H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBMXKSZJAOVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-N-[(furan-2-YL)methyl]-2-nitroaniline typically involves multiple stepsSpecific reaction conditions, such as the use of strong acids or bases, controlled temperatures, and specific solvents, are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, automated reaction monitoring, and advanced purification methods are often employed to scale up the production while maintaining consistency and quality .

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo oxidation reactions, potentially forming nitroso or other oxidized derivatives.

    Reduction: The nitro group can also be reduced to an amine group under suitable conditions, such as using hydrogen gas and a metal catalyst.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Typical reducing agents include hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are often used in substitution reactions.

Major Products:

Scientific Research Applications

4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-N-[(furan-2-YL)methyl]-2-nitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-N-[(furan-2-YL)methyl]-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The oxadiazole and furan rings may also contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

  • 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile
  • 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxybenzoic acid
  • 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan

Comparison: 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-N-[(furan-2-YL)methyl]-2-nitroaniline is unique due to its combination of an oxadiazole ring, a furan ring, and a nitroaniline moiety. This structural complexity provides it with distinct chemical and biological properties compared to similar compounds. For instance, the presence of the furan ring may enhance its reactivity and binding affinity, while the nitroaniline group can contribute to its biological activity .

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